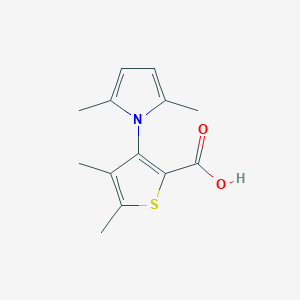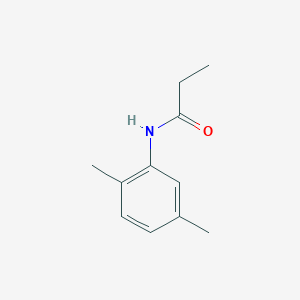
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid, also known as DMPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiophene derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid is not fully understood. However, it has been suggested that 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid may act on the hypothalamus-pituitary-gonadal axis, leading to an increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This increase in LH and FSH secretion may lead to an increase in testosterone production, which may be responsible for the growth-promoting effects of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid in animals.
Biochemical and Physiological Effects:
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been shown to have various biochemical and physiological effects. In animals, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been shown to increase growth and feed intake, as well as improve the conversion rate of feed to meat. In humans, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been studied for its potential anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid is its potential as a feed additive in animal husbandry. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been shown to increase growth and feed intake in animals, making it a potential alternative to traditional growth-promoting agents. However, one limitation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid is its potential toxicity. Studies have shown that high doses of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid can lead to liver damage in animals.
Direcciones Futuras
There are several future directions for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid research. One area of interest is the development of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid as a potential anti-inflammatory and anti-cancer agent in humans. Another area of interest is the development of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid as a building block for the synthesis of materials, such as conducting polymers. Additionally, further studies are needed to determine the optimal dosage of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid for animal husbandry and to investigate the potential toxicity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid in humans.
Métodos De Síntesis
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been synthesized using different methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. One of the most common methods for synthesizing 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid is the one-pot synthesis method, which involves the reaction of 2,5-dimethylpyrrole with 2-bromo-4,5-dimethylthiophene-2-carboxylic acid in the presence of a base and a palladium catalyst.
Aplicaciones Científicas De Investigación
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been studied for its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. In agriculture, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been shown to increase the growth and feed intake of animals, making it a potential feed additive. In pharmaceuticals, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has been studied for its potential anti-inflammatory and anti-cancer properties. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid has also been used as a building block in the synthesis of materials, such as conducting polymers.
Propiedades
Número CAS |
690990-60-4 |
|---|---|
Nombre del producto |
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid |
Fórmula molecular |
C13H15NO2S |
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO2S/c1-7-5-6-8(2)14(7)11-9(3)10(4)17-12(11)13(15)16/h5-6H,1-4H3,(H,15,16) |
Clave InChI |
FJEQPPDVCVKRQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=C(SC(=C2C)C)C(=O)O)C |
SMILES canónico |
CC1=CC=C(N1C2=C(SC(=C2C)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















